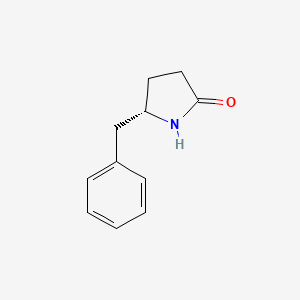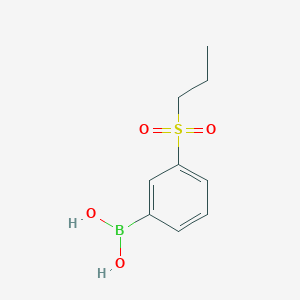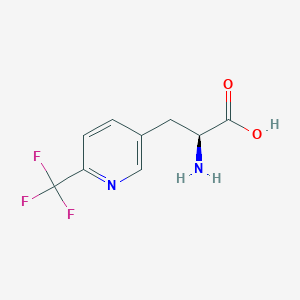![molecular formula C9H13BN2O4 B11753099 3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid](/img/structure/B11753099.png)
3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid typically involves the reaction of appropriate boronic acid precursors with amine and carbamate groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of Boronic Acid Derivative: The initial step involves the formation of the boronic acid derivative through reactions such as Suzuki-Miyaura coupling.
Introduction of Amine and Carbamate Groups: The amine and carbamate groups are introduced through nucleophilic substitution reactions, often using reagents like methoxy(methyl)carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acid derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine or carbamate groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like methoxy(methyl)carbamoyl chloride are used for introducing carbamate groups.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in 3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid.
Pinacol Boronic Esters: These compounds are used in organic synthesis and have similar reactivity but different structural features.
Uniqueness
This compound is unique due to its specific functional groups, which provide distinct reactivity and applications in various fields. Its ability to participate in diverse chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H13BN2O4 |
|---|---|
Molecular Weight |
224.02 g/mol |
IUPAC Name |
[3-amino-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H13BN2O4/c1-12(16-2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,11H2,1-2H3 |
InChI Key |
ZNKCWJPZLIOMFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N(C)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


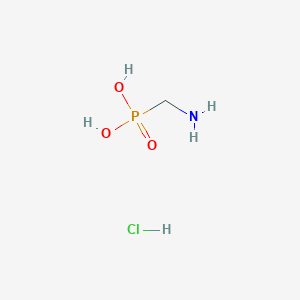
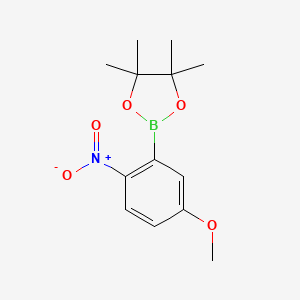
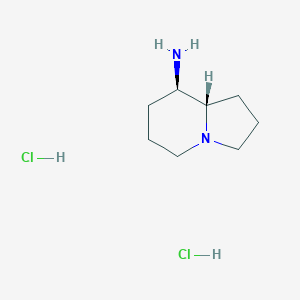
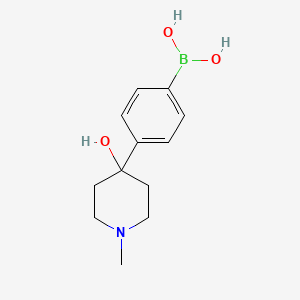
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11753061.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753063.png)
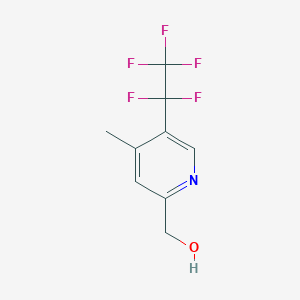
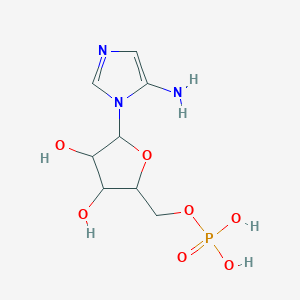
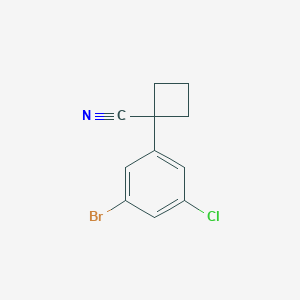
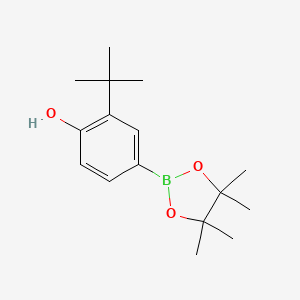
![1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane](/img/structure/B11753085.png)
